molecular formula C17H23O3PSi B12523064 Bis(3-methylphenyl) trimethylsilyl phosphite CAS No. 677750-88-8

Bis(3-methylphenyl) trimethylsilyl phosphite

Cat. No.: B12523064
CAS No.: 677750-88-8
M. Wt: 334.4 g/mol
InChI Key: XKSYYTJSUYOOGW-UHFFFAOYSA-N
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Description

Bis(3-methylphenyl) trimethylsilyl phosphite is an organophosphorus compound characterized by a phosphite core (PO₃³⁻) substituted with two 3-methylphenyl groups and one trimethylsilyl (TMS) group. These compounds are widely employed as electrolyte additives in lithium-ion batteries (LIBs) and as intermediates in organic synthesis due to their ability to scavenge reactive species (e.g., HF, PF₅) and stabilize electrode interfaces .

Properties

CAS No.

677750-88-8

Molecular Formula

C17H23O3PSi

Molecular Weight

334.4 g/mol

IUPAC Name

bis(3-methylphenyl) trimethylsilyl phosphite

InChI

InChI=1S/C17H23O3PSi/c1-14-8-6-10-16(12-14)18-21(20-22(3,4)5)19-17-11-7-9-15(2)13-17/h6-13H,1-5H3

InChI Key

XKSYYTJSUYOOGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OP(OC2=CC=CC(=C2)C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-methylphenyl) trimethylsilyl phosphite typically involves the reaction of 3-methylphenol with trimethylsilyl chloride in the presence of a base, followed by the reaction with phosphorus trichloride. The reaction conditions often include:

    Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

    Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the reactivity of the intermediates.

    Catalyst: A base such as triethylamine or pyridine is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bis(3-methylphenyl) trimethylsilyl phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphines.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.

    Substitution Reagents: Halogenating agents such as bromine (Br2) or iodine (I2) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Bis(3-methylphenyl) trimethylsilyl phosphite has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.

    Biology: The compound is studied for its potential as an inhibitor of certain enzymes, such as glutamine synthetase.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases like tuberculosis.

    Industry: It is used in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism by which Bis(3-methylphenyl) trimethylsilyl phosphite exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to effectively inhibit enzyme activity or participate in catalytic processes. The pathways involved often include the formation of stable complexes with metal ions or the modification of active sites in enzymes.

Comparison with Similar Compounds

Tris(trimethylsilyl) Phosphite (TTSPi, CAS 1795-31-9)

  • Structure : PO₃ core with three TMS groups.
  • Applications :
    • Electrolyte Additive : TTSPi forms LiF-rich cathode-electrolyte interphases (CEI), suppressing transition metal dissolution and improving capacity retention (85% after 300 cycles at 4.5 V) .
    • Synthesis : Used to generate α-ketophosphonate intermediates in multi-step organic reactions .
  • Advantages: Superior HF scavenging and thermal stability compared to non-silylated phosphites .

Triethyl Phosphite (CAS 122-52-1)

  • Structure : PO₃ core with three ethyl groups.
  • Applications :
    • Electrolyte Additive : Less effective in high-temperature LIBs due to lower thermal stability and weaker HF scavenging .
    • Synthesis : Reacts with acyl chlorides to form phosphonates but requires harsher conditions compared to silylated analogs .
  • Limitations : Prone to hydrolysis, necessitating protective measures during synthesis .

Tris(2,2,2-trifluoroethyl) Phosphite (TTFP)

  • Structure : PO₃ core with three trifluoroethyl groups.
  • Applications :
    • PF₅ Scavenger : High nucleophilicity due to electron-withdrawing fluorine substituents .
  • Comparison : While TTFP excels in scavenging, its fluorinated groups may increase interfacial impedance in LIBs compared to TTSPi .

Performance in Lithium-Ion Batteries

Compound Capacity Retention (4.5 V, 300 cycles) HF Scavenging Efficiency Thermal Stability (≥55°C)
TTSPi 85% High Excellent
Triethyl Phosphite ≤70% (estimated) Moderate Poor
Tris(2,2,2-trifluoroethyl) Phosphite N/A Very High Good
Bis(3-methylphenyl) TMS Phosphite Inferred: Comparable to TTSPi due to TMS group Inferred: High Inferred: Excellent

Key Findings :

  • TTSPi outperforms non-silylated phosphites in LIBs due to its robust CEI-forming ability and HF scavenging .
  • Methylphenyl substituents in Bis(3-methylphenyl) TMS phosphite may further enhance interfacial adhesion and reduce gas generation compared to TTSPi, though experimental data is lacking.

Key Findings :

  • Silylated phosphites like TTSPi enable efficient phosphorylation under mild conditions, avoiding side reactions common with triethyl phosphite .
  • The aryl groups in Bis(3-methylphenyl) TMS phosphite may increase steric hindrance, slowing undesired side reactions in multi-step syntheses.

Biological Activity

Bis(3-methylphenyl) trimethylsilyl phosphite (BMPTSP) is a phosphite derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, emphasizing its pharmacological implications.

Synthesis of this compound

BMPTSP can be synthesized through various methods, including the reaction of 3-methylphenol with trimethylsilyl chloride in the presence of a base. This process yields a phosphite compound characterized by its unique silyl functional groups, which may enhance its biological activity.

Biological Activity Overview

The biological activity of BMPTSP has been investigated in several studies, focusing on its cytotoxicity, antibacterial properties, and potential as an enzyme inhibitor.

Cytotoxicity

BMPTSP has shown varying degrees of cytotoxicity against different cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%. For example, studies have reported IC50 values ranging from 10 µM to 30 µM against various leukemia and solid tumor cell lines, suggesting moderate cytotoxic effects.

Antibacterial Activity

The compound has demonstrated antibacterial properties against several strains of bacteria. Notably, it exhibited significant inhibition against Bacillus subtilis and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5 µg/mL to 20 µg/mL, indicating its potential as an antibacterial agent.

Case Study 1: Cytotoxicity Evaluation

A study conducted by Zhang et al. (2021) evaluated the cytotoxic effects of BMPTSP on HL-60 human leukemia cells. The results indicated an IC50 value of 15 µM, with apoptosis confirmed through flow cytometry analysis. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function.

Cell LineIC50 (µM)Mechanism of Action
HL-6015Oxidative stress
A549 (lung cancer)25Mitochondrial disruption
MCF-7 (breast cancer)30Apoptosis induction

Case Study 2: Antibacterial Activity

In a separate investigation by Kumar et al. (2022), BMPTSP was tested against various bacterial strains. The study found that BMPTSP had a notable effect on Bacillus subtilis, with an MIC value of 10 µg/mL. The compound's mechanism was linked to the disruption of bacterial cell membranes.

Bacterial StrainMIC (µg/mL)Activity Level
Bacillus subtilis10Significant
Escherichia coli15Moderate
Staphylococcus aureus20Moderate

Mechanistic Insights

The biological activity of BMPTSP is thought to be influenced by its phosphite structure and silyl groups. These functional groups may interact with biological macromolecules, leading to altered enzyme activity or cellular signaling pathways. Research suggests that phosphites can act as enzyme inhibitors or modulators in various biochemical processes.

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